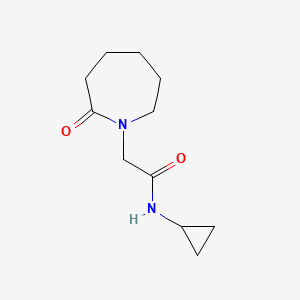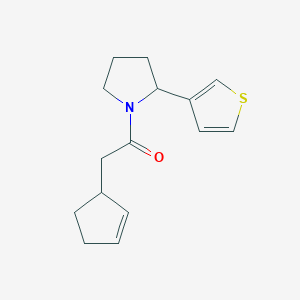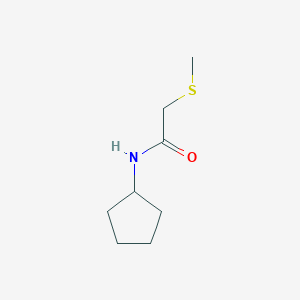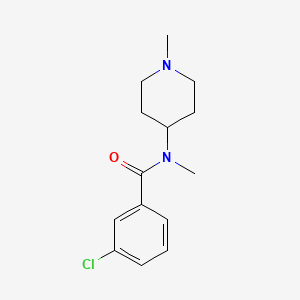
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as JNJ-40411813, is a novel drug candidate that has garnered significant attention in the scientific community. This compound belongs to the pyrrole class of molecules and has shown promising results in various scientific studies.
Mecanismo De Acción
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide exerts its effects by modulating the activity of voltage-gated sodium channels. Voltage-gated sodium channels are essential for the generation and propagation of action potentials in neurons. This compound selectively targets these channels and inhibits their activity, leading to a decrease in neuronal excitability. This mechanism of action is thought to underlie the analgesic and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of voltage-gated sodium channels with high selectivity. In vivo studies have demonstrated that this compound has analgesic effects in animal models of neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide is its selectivity for voltage-gated sodium channels. This selectivity makes it a valuable tool for studying the role of these channels in various physiological processes. Additionally, this compound has shown promising results in animal models of neuropathic pain and cancer, making it a potential lead compound for the development of new drugs. However, one limitation of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the role of voltage-gated sodium channels in various physiological processes, such as pain perception and cancer cell growth. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its use as a new therapeutic agent.
Métodos De Síntesis
The synthesis of 4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-4-nitroacetophenone with 1-methylpiperidin-4-amine in the presence of sodium hydride. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Aplicaciones Científicas De Investigación
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide has been extensively studied in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has shown potential as a treatment for neuropathic pain and has been shown to modulate the activity of voltage-gated sodium channels. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound is being investigated as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-acetyl-N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-10-14(12(3)20)11(2)17-15(10)16(21)19(5)13-6-8-18(4)9-7-13/h13,17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIMYFDSJYCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)




![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)


![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
